2'-Deoxy-5-[5-oxo-5-(pyren-1-yl)pent-1-yn-1-yl]uridine

Catalog No.
S13015433
CAS No.
796875-91-7
M.F
C30H24N2O6
M. Wt
508.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2'-Deoxy-5-[5-oxo-5-(pyren-1-yl)pent-1-yn-1-yl]uri...

CAS Number

796875-91-7

Product Name

2'-Deoxy-5-[5-oxo-5-(pyren-1-yl)pent-1-yn-1-yl]uridine

IUPAC Name

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(5-oxo-5-pyren-1-ylpent-1-ynyl)pyrimidine-2,4-dione

Molecular Formula

C30H24N2O6

Molecular Weight

508.5 g/mol

InChI

InChI=1S/C30H24N2O6/c33-16-25-24(35)14-26(38-25)32-15-20(29(36)31-30(32)37)4-1-2-7-23(34)21-12-10-19-9-8-17-5-3-6-18-11-13-22(21)28(19)27(17)18/h3,5-6,8-13,15,24-26,33,35H,2,7,14,16H2,(H,31,36,37)/t24-,25+,26+/m0/s1

InChI Key

AGNLEMRCAOBASK-JIMJEQGWSA-N

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)C#CCCC(=O)C3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3)CO)O

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C#CCCC(=O)C3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3)CO)O

2'-Deoxy-5-[5-oxo-5-(pyren-1-yl)pent-1-yn-1-yl]uridine is a modified nucleoside that incorporates a pyrene moiety, which is known for its fluorescent properties. This compound belongs to the family of deoxynucleosides and is characterized by the presence of a 5-oxo group and a pentynyl side chain attached to the uridine base. The molecular formula of this compound is C19H20N2O5C_{19}H_{20}N_2O_5, and it has a molecular weight of approximately 356.37 g/mol. The structural uniqueness of this compound arises from the integration of the pyrene group, which can potentially enhance its photophysical properties, making it suitable for various applications in biochemistry and molecular biology.

The chemical behavior of 2'-deoxy-5-[5-oxo-5-(pyren-1-yl)pent-1-yn-1-yl]uridine can be influenced by its functional groups. Similar compounds often undergo reactions such as:

  • Hydrolysis: Under acidic or basic conditions, the compound may hydrolyze, particularly at the glycosidic bond.
  • Oxidation: The 5-oxo group can participate in oxidation reactions, potentially leading to further modifications.
  • Substitution Reactions: The presence of the pentynyl group allows for potential nucleophilic substitution reactions, where various nucleophiles can attack the electrophilic carbon.

For instance, reactions involving similar uridine derivatives have shown that they can react with phenolic compounds to yield substituted products

The biological activity of 2'-deoxy-5-[5-oxo-5-(pyren-1-yl)pent-1-yn-1-yl]uridine is largely determined by its structure and functional groups. Compounds with similar structures have been investigated for their antiviral properties, particularly against viruses like HIV and herpes simplex virus. The incorporation of the pyrene moiety may also contribute to its fluorescence, making it useful in biological imaging and as a probe for studying nucleic acid interactions.

The synthesis of 2'-deoxy-5-[5-oxo-5-(pyren-1-yl)pent-1-yn-1-y]uridine can be achieved through several methods:

  • Starting from Uridine: The synthesis typically begins with uridine, which undergoes modifications to introduce the pentynyl side chain and the pyrene moiety.
  • Alkyne Coupling Reactions: Utilizing copper-catalyzed azide–alkyne cycloaddition (CuAAC), a common method for synthesizing compounds with alkyne functionalities.
  • Functional Group Transformations: Subsequent steps may involve oxidation or reduction reactions to achieve the desired functional groups.

The unique properties of 2'-deoxy-5-[5-oxo-5-(pyren-1-yl)pent-1-y]uridine make it suitable for various applications:

  • Fluorescent Probes: Its pyrene component allows it to be used as a fluorescent probe in biological assays.
  • Nucleic Acid Research: It can serve as a building block for oligonucleotide synthesis, particularly in studies involving DNA and RNA interactions.
  • Therapeutics: Potential applications in antiviral therapies due to its structural similarity to naturally occurring nucleosides.

Interaction studies involving 2'-deoxy-5-[5-oxo-5-(pyren-1-y)pent-1-y]uridine focus on its binding affinity with various biomolecules such as proteins and nucleic acids. Techniques such as fluorescence spectroscopy are often employed to study these interactions, capitalizing on the fluorescent nature of the pyrene moiety, which can provide insights into binding dynamics and conformational changes upon interaction.

Several compounds share structural similarities with 2'-deoxy-5-[5-oxo-5-(pyren-1-y)pent-1-y]uridine:

Compound NameStructural FeaturesUnique Properties
2'-DeoxyuridineBase without modificationsNaturally occurring nucleoside
2'-DeoxycytidineContains cytosine baseImportant in DNA synthesis
2'-DeoxyadenosineContains adenine baseKey player in cellular energy transfer
2'-DeoxyguanosineContains guanine baseInvolved in DNA replication

The uniqueness of 2'-deoxy-5-[5-oxo-5-(pyren-1-y)pent-1-y]uridine lies in its pyrene modification, which enhances its photophysical properties compared to other deoxynucleosides, making it particularly valuable for applications requiring fluorescence detection and imaging techniques.

XLogP3

3.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

508.16343649 g/mol

Monoisotopic Mass

508.16343649 g/mol

Heavy Atom Count

38

Dates

Last modified: 08-10-2024

Explore Compound Types